7-Chloro-3-isopropyl-1-(2-methoxyethyl)-1,6-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-isopropyl-1-(2-methoxyethyl)-1,6-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-isopropyl-1-(2-methoxyethyl)-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions. Common starting materials include substituted naphthyridines and appropriate alkylating agents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 7-Chloro-3-isopropyl-1-(2-methoxyethyl)-1,6-naphthyridin-2(1H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds in the naphthyridine family are often studied for their potential antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities and is of interest in drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features may allow it to interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
Industrially, the compound may find applications in the development of new materials, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-3-isopropyl-1-(2-methoxyethyl)-1,6-naphthyridin-2(1H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1,6-naphthyridin-2(1H)-one: A structurally related compound with similar biological activities.
3-Isopropyl-1,6-naphthyridin-2(1H)-one:
Uniqueness
7-Chloro-3-isopropyl-1-(2-methoxyethyl)-1,6-naphthyridin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C14H17ClN2O2 |
---|---|
Molecular Weight |
280.75 g/mol |
IUPAC Name |
7-chloro-1-(2-methoxyethyl)-3-propan-2-yl-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C14H17ClN2O2/c1-9(2)11-6-10-8-16-13(15)7-12(10)17(14(11)18)4-5-19-3/h6-9H,4-5H2,1-3H3 |
InChI Key |
YNPPINVLOSGMLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=CN=C(C=C2N(C1=O)CCOC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.